![molecular formula C13H13BrN2 B14000478 5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine CAS No. 102676-48-2](/img/structure/B14000478.png)
5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromophenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone with a suitable amine and aldehyde in the presence of a catalyst. The reaction is often carried out in an organic solvent such as ethanol, with sodium hydroxide as a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-bromophenyl)-2,3-dihydroimidazo[1,2-a]pyridine
- 5-(4-bromophenyl)-imidazo[1,2-a]pyridine
Comparison
5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to its tetrahydro structure, which may confer different biological activities compared to its fully aromatic counterparts.
Eigenschaften
CAS-Nummer |
102676-48-2 |
|---|---|
Molekularformel |
C13H13BrN2 |
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-4-10(5-7-11)13-3-1-2-12-8-15-9-16(12)13/h4-9,13H,1-3H2 |
InChI-Schlüssel |
CETYHXLCJBBAHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


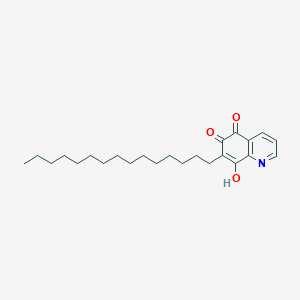
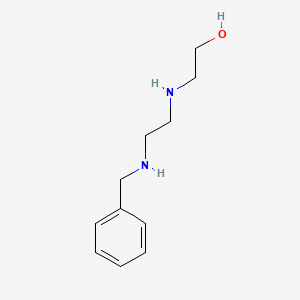
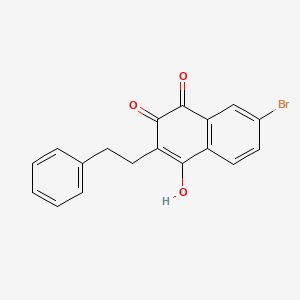
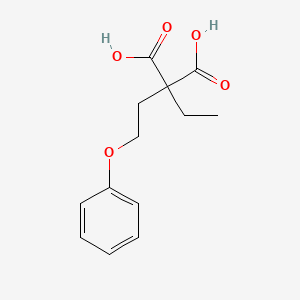
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
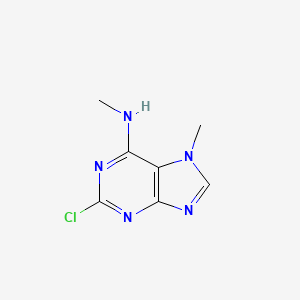


![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)
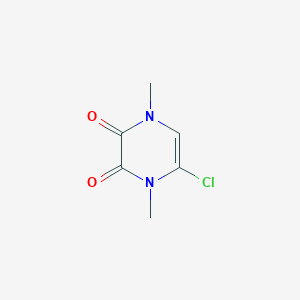

![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)

